4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride
Overview
Description
This compound is a derivative of the 1,4-benzodiazepine class of drugs . Benzodiazepines are widely used for several indications, including anxiety disorders, insomnia, and seizures . They were first discovered in 1957 by chemist Leo Sternbach and his research group .
Synthesis Analysis
The synthesis of 1,4-benzodiazepines involves a variety of methods. One approach involves a metal-free synthesis from hexafluoroisopropyl 2-aminobenzoates . Another method involves a flow synthesis of benzodiazepines as a combination of a SNAr reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently undergoes a cyclocondensation .Molecular Structure Analysis
The core chemical structure of benzodiazepines is the fusion of a benzene ring and a diazepine ring . Substitutions at different positions can have consequences on the activity of the compound .Chemical Reactions Analysis
Benzodiazepines interact and bind with different receptors, and their effects can be explained by their interaction and binding with these receptors . The different effects of the benzodiazepines are explained by their interaction and binding with the different receptors .Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepines can vary depending on their specific structure and substitutions . For example, benzodiazepines are categorized as short, intermediate, or long-acting .Mechanism of Action
Target of Action
The primary targets of 4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride, a benzodiazepine derivative, are the GABA (gamma-aminobutyric acid) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets, the GABA receptors, by mimicking the action of GABA . This interaction enhances the effect of GABA, leading to an increase in the influx of chloride ions into the neuron. This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential . This leads to an overall decrease in neuronal excitability, producing the calming effects associated with benzodiazepines .
Biochemical Pathways
The compound affects the GABAergic pathway, which is the primary inhibitory pathway in the mammalian central nervous system . By enhancing the effect of GABA, it increases inhibitory neurotransmission, leading to downstream effects such as sedation, hypnosis, anxiolysis, and muscle relaxation .
Pharmacokinetics
Benzodiazepines are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include an increase in inhibitory neurotransmission, a decrease in neuronal excitability, and the induction of calming effects such as sedation, hypnosis, anxiolysis, and muscle relaxation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, individual factors such as age, liver function, and genetic factors can also influence the compound’s action .
Future Directions
New lines of research related to benzodiazepines are being considered, which not only include the new therapeutic uses but also the adverse effects in short and long term . They are also analyzing the new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines .
Properties
IUPAC Name |
4-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2.ClH/c1-14-8-10-15(11-9-14)19-18-7-4-12-21(18)17-6-3-2-5-16(17)13-20-19;/h2-12,19-20H,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFNECUSHLOSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3C4=CC=CC=C4CN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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